Desmethyl-HD-800 is a compound that serves as a precursor in the synthesis of various pharmaceuticals, particularly in the context of radiotracer development for Positron Emission Tomography (PET) imaging. It is recognized for its role in the synthesis of [^11C]HD-800, a radiolabeled compound used for imaging microtubules in the brain. The compound is classified under pyrimidine derivatives and is notable for its potential applications in neuroscience and cancer research.
Desmethyl-HD-800 is derived from HD-800 through a demethylation process. The classification of this compound falls under small organic molecules, specifically within the category of heterocyclic compounds due to its pyrimidine structure. Its chemical structure allows it to interact with biological systems, making it a candidate for research in pharmacology and medicinal chemistry.
Desmethyl-HD-800 can be synthesized using two primary methods:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity.
Desmethyl-HD-800 possesses a complex molecular structure characterized by a pyrimidine ring system. The exact molecular formula and structural details can be derived from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Desmethyl-HD-800 participates in various chemical reactions typical for organic compounds:
The mechanism of action for Desmethyl-HD-800 primarily relates to its role as a precursor in synthesizing radiotracers that bind to specific biological targets such as microtubules. Upon administration, these radiolabeled compounds can be tracked using PET imaging techniques, allowing researchers to visualize biological processes in real-time.
The binding affinity of Desmethyl-HD-800 derivatives to microtubules aids in understanding their dynamics within cells, especially in cancerous tissues where microtubule stabilization or destabilization plays a crucial role.
Desmethyl-HD-800 is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during storage .
Desmethyl-HD-800 has significant scientific applications:
Microtubules—dynamic cytoskeletal polymers of α/β-tubulin heterodimers—serve as fundamental structural components and transport highways within neurons. Their precise regulation governs critical processes including neuronal morphology, intracellular trafficking, and synaptic plasticity. Dysfunctional microtubule dynamics manifest in pathological hallmarks of neurodegenerative diseases (e.g., tauopathies, Parkinson’s) and brain malignancies (e.g., glioblastoma) through disrupted axonal transport, mitotic errors, and aberrant cell networking [3] [4]. Positron emission tomography (PET) radiotracers targeting microtubules offer unparalleled potential for in vivo visualization of these pathologies, enabling early diagnosis and therapeutic monitoring. Desmethyl-HD-800 emerges as a strategic precursor in this evolving landscape, designed to overcome historical limitations in microtubule imaging [1].
Microtubule dysregulation manifests distinctly across neurological conditions:
Table 1: Microtubule Pathologies in Neurological Disorders
Disease Category | Key Microtubule Alterations | Functional Consequences |
---|---|---|
Alzheimer’s disease | ↓ Microtubule density; ↑ Tau detachment | Impaired axonal transport; synaptic loss |
Huntington’s disease | ↓ Acetylated α-tubulin | Reduced organelle trafficking |
Glioblastoma (GBM) | ↑ βIII-tubulin; TM network formation | Radiation resistance; diffuse infiltration |
Tauopathies | Tau hyperphosphorylation & somatodendritic mislocalization | Microtubule destabilization; tangle formation |
These disease-specific changes underscore the need for precise PET radiotracers to quantify microtubule dynamics in vivo [4] [5].
Current microtubule-targeted PET tracers face three critical barriers:
Table 2: Limitations of Representative Microtubule-Targeted PET Tracers
Radiotracer Class | Example Compound | Key Limitations |
---|---|---|
Taxanes | [¹¹C]Paclitaxel | P-gp efflux (BBB penetration <2%); high lipophilicity |
Vinca Alkaloids | [¹⁸F]Vinblastine | P-gp substrate; induces neurotoxicity |
Colchicine Analogs | [¹¹C]Colchicine | Rapid metabolism; hepatotoxicity concerns |
Epothilones | [¹¹C]Patupilone | White matter retention; low tumor-to-background |
These constraints necessitate novel radiotracer designs prioritizing BBB penetration and target selectivity [1] [7].
Desmethyl-HD-800 (MedKoo Cat#: 564398) was engineered as a precursor for carbon-11 radiolabeling to address the above limitations. Its development leverages three strategic principles:
Table 3: Key Physicochemical and Biochemical Properties of Desmethyl-HD-800
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 255.28 g/mol | Optimized for BBB penetration |
Elemental Composition | C, 65.87%; H, 5.13%; N, 16.46%; O, 12.53% | Balanced polarity |
Solubility | >50 mg/mL in DMSO | Eases radiolabeling formulation |
Precursor Purity | >98% (per Certificate of Analysis) | Ensures high radiochemical yield |
Storage Stability | >3 years at -20°C | Practical synthesis logistics |
Binding Target | Colchicine site of β-tubulin | Selectivity for dynamic microtubules |
Initial validation studies confirm [¹¹C]HD-800’s high affinity for microtubules in murine brain, with 35–40% higher retention in glioma xenografts versus normal parenchyma [1] [5]. This positions Desmethyl-HD-800 as a versatile scaffold for developing next-generation microtubule PET tracers.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: